

Comprehensive Technical Guide: Chemical Profiling and Synthetic Utility of (2-Bromophenyl)(isopropyl)sulfane

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Compound of Interest

Compound Name: (2-Bromophenyl)(isopropyl)sulfane

Cat. No.: B8726341

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Executive Summary

(2-Bromophenyl)(isopropyl)sulfane (CAS: 245739-32-6) is a highly versatile, ortho-halogenated thioether that serves as a critical building block in medicinal chemistry and agrochemical development[1]. By leveraging the unique steric and electronic interplay between the bulky isopropylthio group and the ortho-bromine atom, researchers can execute highly regioselective cross-couplings, controlled oxidations, and directed metalations. This whitepaper synthesizes field-proven insights with rigorous physicochemical data to provide a self-validating framework for utilizing this compound in complex synthetic workflows.

Physicochemical Profiling

Understanding the baseline physical properties of **(2-Bromophenyl)(isopropyl)sulfane** is essential for proper handling, solvent selection, and purification design[2]. The data is summarized in the table below.

Property	Value
Chemical Name	(2-Bromophenyl)(isopropyl)sulfane[1]
Synonyms	1-bromo-2-(isopropylthio)benzene, 2-bromophenyl isopropyl sulfide[3]
CAS Registry Number	245739-32-6[2]
Molecular Formula	C9H11BrS[2]
Molecular Weight	231.15 g/mol [2]
Appearance	Colorless to pale yellow liquid
Topological Polar Surface Area (TPSA)	25.3 Å ²
Solubility Profile	Soluble in DCM, THF, EtOAc, Toluene; Insoluble in H2O

Mechanistic Chemistry & Reactivity Insights

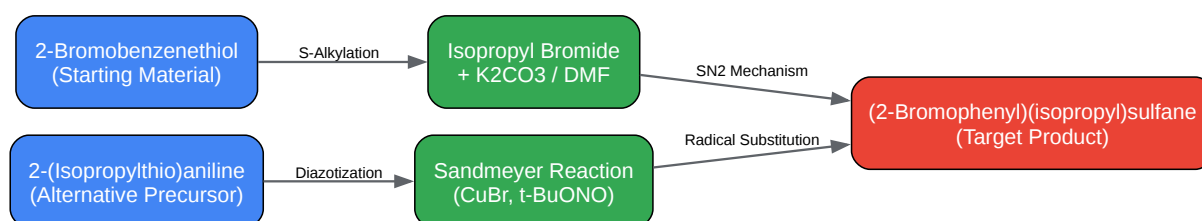
From a process chemistry perspective, the utility of this scaffold lies in the deliberate design of its functional groups.

Steric Shielding and Lipophilicity The selection of an isopropyl group over a standard methyl thioether is a strategic choice in drug discovery. The isopropyl moiety increases the lipophilicity (LogP) of the scaffold, which often enhances the membrane permeability of downstream active pharmaceutical ingredients (APIs). Furthermore, the steric bulk of the isopropyl group provides kinetic shielding to the sulfur atom, preventing premature oxidation during complex multi-step synthetic sequences[1].

Ortho-Halogen Chelation Effects In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), the proximity of the thioether to the C-Br bond creates a bidentate coordination environment. Upon oxidative addition of Pd(0) into the C-Br bond, the adjacent sulfur atom can coordinate to the palladium center. While this stabilizes the intermediate, it can severely inhibit reductive elimination. Consequently, successful couplings require sterically demanding, electron-rich ligands (such as dppf or BrettPhos) to disrupt this chelation and drive the catalytic cycle forward[4].

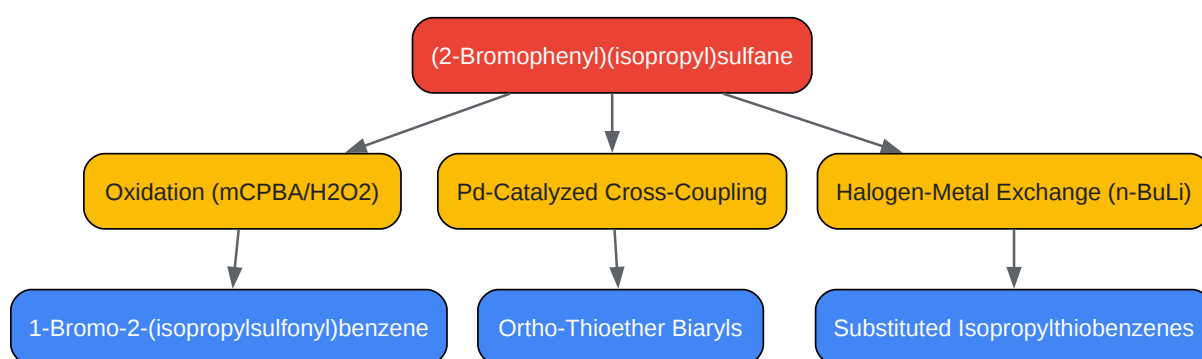
Controlled Oxidation to Sulfones **(2-Bromophenyl)(isopropyl)sulfane** is frequently utilized as a precursor to 1-bromo-2-(isopropylsulfonyl)benzene (CAS 900174-43-8)[5]. The oxidation state of the sulfur can be precisely controlled. Using strong peracids like mCPBA drives the reaction fully to the sulfone, an electron-withdrawing group that drastically alters the electronics of the aromatic ring, activating it for subsequent nucleophilic aromatic substitution (S_NAr)[6].

Reaction Pathway Visualizations



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Figure 1: Synthetic routes to **(2-Bromophenyl)(isopropyl)sulfane** via S-alkylation and Sandmeyer.



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Figure 2: Downstream reactivity profile including oxidation, cross-coupling, and metalation.

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity reproduction, the following methodologies are designed as self-validating systems, incorporating in-process causality and quality control (QC) checks.

Protocol A: Synthesis via Sandmeyer Reaction

Causality Focus: For substrates where direct S-alkylation is not viable, the Sandmeyer reaction offers a robust alternative by converting an aniline derivative into a bromide via a radical mechanism[7].

- Reagent Preparation: In a dry flask, dissolve 2-(isopropylthio)aniline (1.0 eq, 10 mmol) and copper(I) bromide (2.0 eq, 20 mmol) in anhydrous acetonitrile (50 mL)[7].
- Diazotization & Substitution: Heat the mixture to 60 °C. Dropwise add tert-butyl nitrite (1.1 eq, 11 mmol)[7]. Causality: tert-Butyl nitrite acts as an organic-soluble diazotizing agent, forming a diazonium intermediate that immediately undergoes copper-mediated radical substitution to yield the aryl bromide.
- In-Process Validation: Monitor the evolution of nitrogen gas. The reaction is complete when gas evolution ceases (typically 1 hour)[7].
- Isolation: Distill off low-boiling matters under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure[7]. Purify via silica gel chromatography to yield the pure liquid.

Protocol B: Oxidation to 1-Bromo-2-(isopropylsulfonyl)benzene

Causality Focus: Strict temperature control is vital to manage the exothermic nature of peracid oxidations and prevent unwanted electrophilic aromatic bromination or ring oxidation[6].

- Reagent Preparation: Dissolve **(2-Bromophenyl)(isopropyl)sulfane** (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 25 mL) and cool to 0 °C in an ice bath.

- Oxidation: Portion-wise add mCPBA (77% purity, 2.2 eq, 11 mmol). Causality: The use of 2.2 equivalents ensures the reaction bypasses the sulfoxide intermediate and proceeds completely to the sulfone.
- In-Process Validation: Stir for 2 hours, allowing the reaction to naturally warm to room temperature. Validate completion via LC-MS; the target sulfone will present a distinct [M+H]⁺ mass peak corresponding to the addition of two oxygen atoms (+32 Da).
- Quench: Add saturated aqueous Na₂S₂O₃ (20 mL) and stir vigorously for 15 minutes. Causality: This step reduces unreacted mCPBA into m-chlorobenzoic acid (mCBA), eliminating the risk of peroxide explosion during concentration.
- Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL). Causality: The mild base extracts the mCBA byproduct into the aqueous phase. Dry the organic layer over MgSO₄, filter, and concentrate to afford the pure sulfone[5].

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